molecular formula C4H10F2N2 B039458 2,2-difluorobutane-1,4-diamine CAS No. 113741-09-6

2,2-difluorobutane-1,4-diamine

Cat. No.: B039458
CAS No.: 113741-09-6
M. Wt: 124.13 g/mol
InChI Key: MTNQZXALCORBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoroputrescine is a fluorinated analogue of putrescine, a naturally occurring polyamine. This compound is characterized by the substitution of two hydrogen atoms with fluorine atoms at the second carbon position. The molecular formula of 2,2-Difluoroputrescine is C4H10F2N2, and it has a molecular weight of 124.13 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroputrescine typically involves the fluorination of putrescine or its derivatives. One common method includes the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent . This reaction yields 2,2-Difluoroethanol, which can then be further processed to obtain 2,2-Difluoroputrescine.

Industrial Production Methods: Industrial production methods for 2,2-Difluoroputrescine are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroputrescine undergoes several types of chemical reactions, including substitution and addition reactions. The presence of fluorine atoms influences the reactivity of the compound, making it a valuable intermediate in organic synthesis.

Common Reagents and Conditions: Common reagents used in reactions involving 2,2-Difluoroputrescine include strong bases, nucleophiles, and electrophiles. Reaction conditions often involve moderate to high temperatures and the use of polar solvents to facilitate the desired transformations.

Major Products Formed: The major products formed from reactions involving 2,2-Difluoroputrescine depend on the specific reagents and conditions used. For example, the reaction with nucleophiles can lead to the formation of substituted polyamines, while reactions with electrophiles can yield various fluorinated derivatives .

Scientific Research Applications

2,2-Difluoroputrescine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, 2,2-Difluoroputrescine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it a valuable intermediate in the development of new materials and pharmaceuticals .

Biology: In biological research, 2,2-Difluoroputrescine is studied for its effects on polyamine metabolism. The compound’s ability to inhibit polyamine biosynthesis makes it a potential tool for investigating the role of polyamines in cell growth and proliferation .

Medicine: In medicine, 2,2-Difluoroputrescine is explored for its potential as an anticancer agent. Its ability to selectively target rapidly proliferating cells suggests that it could be used in the development of new cancer therapies .

Industry: In industrial applications, 2,2-Difluoroputrescine is used in the production of specialty chemicals and materials. Its unique properties make it a valuable component in the manufacture of high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2,2-Difluoroputrescine involves its interaction with polyamine biosynthetic pathways. The compound acts as an inhibitor of ornithine decarboxylase, an enzyme critical for the production of polyamines . By inhibiting this enzyme, 2,2-Difluoroputrescine disrupts polyamine synthesis, leading to reduced cell proliferation and growth. This mechanism underlies its potential use as an anticancer agent and a tool for studying polyamine metabolism.

Comparison with Similar Compounds

Comparison: Compared to other fluorinated polyamines, 2,2-Difluoroputrescine is unique due to the specific positioning of the fluorine atoms. This positioning significantly influences its reactivity and biological activity. For instance, 2-Fluoroputrescine, with only one fluorine atom, exhibits different reactivity and biological effects compared to 2,2-Difluoroputrescine . Similarly, 6,6-Difluorospermidine and 6,6-Difluorospermine, which have fluorine atoms at different positions, show distinct properties and applications .

Properties

CAS No.

113741-09-6

Molecular Formula

C4H10F2N2

Molecular Weight

124.13 g/mol

IUPAC Name

2,2-difluorobutane-1,4-diamine

InChI

InChI=1S/C4H10F2N2/c5-4(6,3-8)1-2-7/h1-3,7-8H2

InChI Key

MTNQZXALCORBMF-UHFFFAOYSA-N

SMILES

C(CN)C(CN)(F)F

Canonical SMILES

C(CN)C(CN)(F)F

113741-09-6

Synonyms

2,2-difluoroputrescine

Origin of Product

United States

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